molecular formula C8H4F3NO2 B153964 4-(Trifluoromethoxy)phenyl isocyanate CAS No. 35037-73-1

4-(Trifluoromethoxy)phenyl isocyanate

Cat. No. B153964
CAS RN: 35037-73-1
M. Wt: 203.12 g/mol
InChI Key: LGPKFIGMLPDYEA-UHFFFAOYSA-N
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Patent
US08445674B2

Procedure details

To a solution of 0.41 ml (3.00 mmol) of 4-(trifluoromethoxy)aniline in 5.4 ml of THF was added 0.22 ml (1.80 mmol) of trichloromethyl chloroformate an heated to reflux for 45 min. The solution was evaporated under reduced pressure, dissolved in toluene and evaporated (2×) to give 0.60 g (99%) of the titled compound as pink solid. MS: 203 M+.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.Cl[C:14](OC(Cl)(Cl)Cl)=[O:15]>C1COCC1>[N:8]([C:7]1[CH:9]=[CH:10][C:4]([O:3][C:2]([F:11])([F:12])[F:1])=[CH:5][CH:6]=1)=[C:14]=[O:15]

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
0.22 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
5.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
CUSTOM
Type
CUSTOM
Details
evaporated (2×)

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 164.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.